1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one
Overview
Description
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is an organic compound with the molecular formula C10H7BrClF3O. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a butanone backbone. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one typically involves the reaction of 2-bromo-5-chlorobenzene with trifluoroacetyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions by accepting electrons from nucleophiles. This property makes it useful in the synthesis of complex organic molecules .
Comparison with Similar Compounds
- 1-(2-Bromo-5-chlorophenyl)ethanone
- 1-(2-Bromo-5-chlorophenyl)pyrrolidine
- 1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane
Uniqueness: 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical research and development .
Properties
IUPAC Name |
1-(2-bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClF3O/c11-8-2-1-6(12)5-7(8)9(16)3-4-10(13,14)15/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDTWPZGPMFUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.